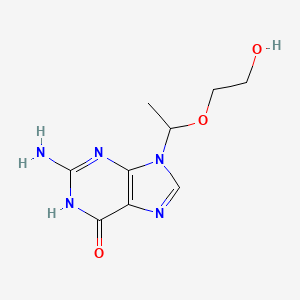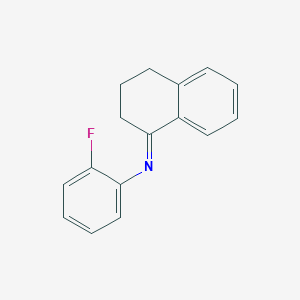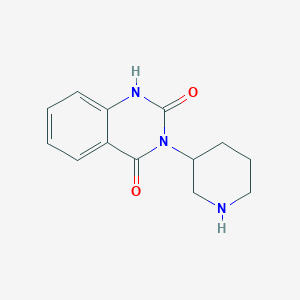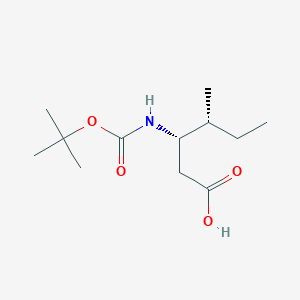
6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that features a cinnoline core structure. This compound is notable for its tert-butyl group, which imparts unique chemical properties and reactivity patterns. The cinnoline core is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable ester, followed by cyclization using a base or acid catalyst. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of robust catalysts can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at positions adjacent to the nitrogen atoms in the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学研究应用
6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The tert-butyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The cinnoline core structure may interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound shares the tert-butyl group but differs in its core structure.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another compound with antioxidant activity, used in various industrial applications.
2,6-Di-tert-butylphenol: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its cinnoline core, which imparts specific reactivity and potential biological activity. The presence of the tert-butyl group further enhances its stability and modifies its interaction with other molecules, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
6-tert-butyl-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)7-4-5-9-8(6-7)11(16)10(12(17)18)15-14-9/h4-6H,1-3H3,(H,14,16)(H,17,18) |
InChI 键 |
KXKHZQMZXVVCDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)NN=C(C2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine](/img/structure/B11868382.png)



![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)


![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)


![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)

![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)
